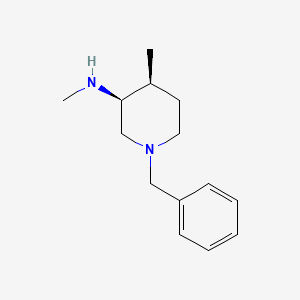

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-GXTWGEPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a chiral synthetic intermediate, holds significance in pharmaceutical development, notably as a known impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[1] A thorough understanding of its physical properties is paramount for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the experimental determination of the key physical properties of this compound, addressing the current gap in publicly available data. While direct experimental values for properties such as melting point, boiling point, and solubility are not readily found in the literature, this document outlines robust, field-proven methodologies for their determination, ensuring scientific integrity and reproducibility.

This guide is structured to empower researchers, scientists, and drug development professionals with the necessary protocols and theoretical underpinnings to fully characterize this compound.

Core Physicochemical Properties: A Framework for Determination

The fundamental physical properties of a compound dictate its behavior in various chemical and physical processes. For this compound, the following properties are of primary interest.

| Property | Description | Significance in Drug Development |

| Molecular Formula | The empirical formula representing the number of atoms of each element in a molecule. | Foundational for molecular weight calculation and elemental analysis. |

| Molecular Weight | The mass of one mole of the substance. | Essential for stoichiometric calculations in synthesis and analysis. |

| Physical Form | The physical state of the compound at standard temperature and pressure (e.g., solid, liquid, oil). | Influences handling, storage, and formulation strategies. |

| Melting Point | The temperature at which a solid turns into a liquid at atmospheric pressure. | A key indicator of purity; a sharp melting point range is characteristic of a pure compound. |

| Boiling Point | The temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. | Important for purification by distillation, though decomposition may occur before boiling. |

| Solubility | The ability of a substance to dissolve in a solvent to form a homogeneous solution. | Critical for designing reaction conditions, purification methods, and formulation development. |

| Purity | The percentage of the desired compound in a sample. | A regulatory requirement and crucial for ensuring the safety and efficacy of the final drug product. |

Table 1: Key Physicochemical Properties and Their Significance

Based on available data from chemical suppliers and databases, the foundational properties of this compound are established as follows:

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂ | [1] |

| Molecular Weight | 218.34 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 1354621-59-2 | [1] |

Table 2: Known Foundational Properties

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for the experimental determination of the critical physical properties of this compound.

Melting Point Determination

The melting point is a crucial thermal characteristic. Two primary methods are recommended for its accurate determination.

This traditional and widely used method provides a visual determination of the melting range.[2]

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is thoroughly dried to remove any residual solvent, which can depress the melting point.

-

Finely powder a small amount of the sample.

-

Introduce the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[3]

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus with a suitable heating block or oil bath.

-

Insert the capillary tube into the apparatus.

-

-

Measurement:

-

Heat the sample at a moderate rate to approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

DSC offers a more quantitative and automated approach to determining the melting point and other thermal transitions.

Protocol:

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile components.

-

-

Instrument Setup:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

-

Thermal Analysis:

-

Heat the sample at a controlled rate, typically 5-10°C/min, under an inert nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.

-

Figure 1: Workflow for Melting Point Determination by DSC.

Solubility Assessment

Determining the solubility in various solvents is critical for purification and formulation. The shake-flask method is the gold standard for equilibrium solubility determination.

Protocol:

-

Solvent Selection: Choose a range of solvents relevant to potential applications, such as water, methanol, ethanol, dichloromethane, and ethyl acetate.

-

Equilibrium Saturation:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Figure 2: Shake-Flask Method for Solubility Determination.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of pharmaceutical intermediates. A reverse-phase HPLC method is generally suitable for a compound of this nature.

Protocol:

-

Chromatographic System:

-

Column: A C18 stationary phase is a common starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Detector: UV detection at a wavelength where the compound exhibits significant absorbance (the benzyl group should provide a chromophore).

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

-

Prepare a series of dilutions to establish the linearity of the method.

-

-

Analysis:

-

Inject the prepared sample and standards onto the HPLC system.

-

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Figure 3: Workflow for Purity Determination by HPLC.

Conclusion

While specific, experimentally determined physical property data for this compound remains elusive in publicly accessible literature, this guide provides a robust framework for its comprehensive characterization. The detailed protocols for determining melting point, solubility, and purity are based on established, reliable analytical techniques. By adhering to these methodologies, researchers and drug development professionals can generate the critical data necessary for informed decision-making throughout the drug development lifecycle. The principles of scientific integrity and experimental rigor outlined herein will ensure the generation of high-quality, reproducible data, ultimately contributing to the development of safe and effective pharmaceuticals.

References

An In-Depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Structure, Synthesis, and Pharmaceutical Relevance

Abstract

This technical guide provides a comprehensive overview of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a chiral disubstituted piperidine derivative. Primarily recognized as a key synthetic intermediate and a process-related impurity in the manufacture of the Janus kinase (JAK) inhibitor Tofacitinib, this compound holds significant interest for researchers, process chemists, and quality control specialists in the pharmaceutical industry. This document delves into its detailed chemical structure, stereochemical nuances, physicochemical properties, and established synthetic methodologies. We will explore the causality behind stereoselective synthesis strategies for 3,4-disubstituted piperidines and present a validated protocol for its preparation. Furthermore, its role as a critical impurity and its potential, though lesser-known, biological activities are discussed, providing a holistic view for professionals in drug development and chemical synthesis.

Chemical Identity and Structural Elucidation

This compound is a heterocyclic compound featuring a piperidine core, which is a ubiquitous scaffold in a vast number of natural products and pharmaceuticals.[1] Its structure is characterized by specific substitutions at the 1, 3, and 4 positions, with a defined stereochemistry that is crucial to its function and its relationship with the active pharmaceutical ingredient (API) Tofacitinib.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: this compound[2]

-

Common Synonyms: cis-1-Benzyl-N,4-dimethylpiperidin-3-amine, Tofacitinib Impurity 66[2]

-

CAS Number: 1354621-59-2[2]

-

Molecular Formula: C₁₄H₂₂N₂[2]

-

InChIKey: NVKDDQBZODSEIN-GXTWGEPZSA-N[2]

Structural Analysis and Stereochemistry

The molecule's core is a six-membered saturated nitrogen-containing ring (piperidine). The key structural features are:

-

A benzyl group attached to the piperidine nitrogen (N1).

-

A methylamino group at the C3 position.

-

A methyl group at the C4 position.

The stereochemical designators (3S,4S) indicate the absolute configuration at the two chiral centers, C3 and C4. This specific arrangement results in a cis relationship between the methylamino group at C3 and the methyl group at C4, meaning they are oriented on the same face of the piperidine ring. This stereoisomerism is a critical factor in pharmaceutical chemistry, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for handling, formulation, and analytical method development.

| Property | Value | Source |

| Molecular Weight | 218.34 g/mol | [2] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Form | Solid | Sigma-Aldrich |

| Hazard Classification | Acute Toxicity, Oral (Category 4) | [2] |

Synthesis and Stereochemical Control

The synthesis of highly substituted piperidines is a central theme in organic chemistry due to their prevalence in bioactive molecules.[3] The preparation of this compound presents a significant stereochemical challenge: the selective formation of the cis-3,4-disubstituted isomer.

Retrosynthetic Analysis

A logical retrosynthetic approach is crucial for designing an efficient synthesis. The target molecule is typically derived from a piperidinone precursor, which itself can be synthesized from simpler, achiral starting materials like substituted pyridines. The stereochemistry is often established during a reduction or hydrogenation step.

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Synthesis of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

The following protocol is adapted from established patent literature for the synthesis of the cis-diastereomer, which is a racemic mixture of (3S,4S) and (3R,4R) isomers.[4] Achieving the specific (3S,4S) enantiomer would require either a chiral starting material, a stereoselective catalyst, or chiral resolution of the final racemic mixture.

Step 1: Synthesis of 1-Benzyl-4-methylpyridin-1-ium bromide

-

To a solution of 4-methyl-3-(methylamino)pyridine in a suitable organic solvent (e.g., acetonitrile), add benzyl bromide dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

The resulting precipitate, the pyridinium salt, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Step 2: Catalytic Hydrogenation to cis-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

-

The pyridinium salt from Step 1 is dissolved in a protic solvent like methanol or ethanol.

-

The solution is transferred to a high-pressure hydrogenation vessel.

-

A hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂) or Rhodium on alumina) is added.[5][6] The choice of catalyst is critical as it influences the stereoselectivity of the reduction. Hydrogenation of substituted pyridines often yields the cis-piperidine diastereomer preferentially.[6]

-

The vessel is pressurized with hydrogen gas (typically 50-100 psi) and agitated at room temperature for 24-48 hours, or until hydrogen uptake ceases.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure to yield the crude cis-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine.

Step 3: Purification and Salt Formation

-

The crude product can be purified by column chromatography on silica gel.

-

For isolation and handling, the purified amine is often converted to a stable salt, such as the dihydrochloride salt. This is achieved by dissolving the amine in a solvent like ethanol and adding a solution of hydrochloric acid in ethanol.[4]

-

The resulting precipitate of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is collected by filtration, washed, and dried.

Justification of Experimental Choices:

-

N-Benzylation prior to reduction: The benzyl group serves as a protecting group for the piperidine nitrogen and can be removed later if necessary via hydrogenolysis. Performing this step on the pyridine ring activates it for reduction.

-

Catalytic Hydrogenation: This is a common and effective method for reducing the aromatic pyridine ring to a saturated piperidine ring. The catalyst surface directs the addition of hydrogen atoms, typically from one face of the ring, leading to the cis product.[6]

Role in Pharmaceutical Manufacturing and Quality Control

The primary significance of this compound is its status as a registered impurity and synthetic intermediate of Tofacitinib.[] Tofacitinib is a potent inhibitor of Janus kinases (JAKs), used in the treatment of autoimmune diseases like rheumatoid arthritis.[8]

Tofacitinib Synthesis Pathway

The synthesis of Tofacitinib involves coupling the chiral piperidine core with a pyrrolo[2,3-d]pyrimidine moiety. The (3R,4R) stereoisomer of the piperidine amine is the required building block for the final API. The (3S,4S) isomer, being the enantiomer of a key intermediate, is therefore a critical process-related impurity.

Caption: Workflow showing the role of the compound as an intermediate and impurity.

Importance of Impurity Profiling

Regulatory bodies like the FDA and EMA mandate strict control over impurities in pharmaceutical products.[8] The presence of the incorrect enantiomer ((3S,4S)-isomer) can potentially impact the efficacy and safety of the final drug product. Therefore, highly sensitive and specific analytical methods (e.g., chiral HPLC) are required to detect and quantify the levels of this compound in Tofacitinib and its intermediates.

Biological Activity and Toxicological Profile

As an impurity, the primary concern is its potential toxicity. While extensive public data on the specific biological activity of this compound is limited, its structural similarity to other biologically active piperidines warrants careful consideration.

Some non-peer-reviewed sources suggest it may act as a potential neuromodulator, possibly affecting neurotransmitter release and reuptake, but these claims lack robust scientific validation.[] The principal focus within the pharmaceutical context remains on ensuring its levels are well below the safety thresholds established by regulatory guidelines (e.g., ICH Q3A/B). Toxicological assessments are a mandatory part of the drug development process for any impurity that exceeds these thresholds.

Conclusion and Future Perspectives

This compound is a molecule of considerable importance, not for its own therapeutic effects, but as a critical component in the synthesis of the blockbuster drug Tofacitinib. Its chemical structure, particularly its cis-stereochemistry, presents interesting challenges and opportunities for synthetic organic chemists. This guide has provided an in-depth look at its structure, a plausible and referenced synthetic protocol, and its vital role in the context of pharmaceutical manufacturing and quality control.

Future research in this area will likely focus on developing more efficient and highly stereoselective synthetic routes to the desired (3R,4R) isomer to minimize the formation of this (3S,4S) impurity, thereby improving process efficiency and ensuring the safety and purity of the final API.

References

- 1. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]

- 5. EP2935216B1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. veeprho.com [veeprho.com]

An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

CAS Number: 1354621-59-2

For Correspondence: Senior Application Scientist, Advanced Pharmaceutical Intermediates Division

Abstract

This technical guide provides a comprehensive overview of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key chiral intermediate and potential impurity in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.[][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the physicochemical properties, stereoselective synthesis, analytical characterization, and its critical role in the manufacturing of Tofacitinib. The guide emphasizes the importance of stereochemical purity and provides detailed methodologies for the synthesis and analysis of this piperidine derivative, ensuring the delivery of high-quality active pharmaceutical ingredients (APIs).

Introduction: The Significance of Chiral Purity in Tofacitinib Synthesis

Tofacitinib, an orally administered Janus kinase inhibitor, has emerged as a crucial therapeutic agent for autoimmune diseases such as rheumatoid arthritis.[2] The molecular structure of Tofacitinib contains a substituted piperidine ring with two chiral centers, necessitating precise stereochemical control during its synthesis to ensure therapeutic efficacy and safety. This compound is a critical building block and a potential process-related impurity in the manufacturing of Tofacitinib.[] The seemingly minor variation in the spatial arrangement of atoms in different stereoisomers can lead to significant differences in pharmacological activity and potential toxicity. Therefore, a thorough understanding and control of the stereochemistry of intermediates like this compound are paramount for the successful and safe production of Tofacitinib. This guide will provide the necessary technical details to navigate the complexities associated with this chiral intermediate.

Physicochemical and Structural Characteristics

This compound is a chiral organic compound belonging to the piperidine class of heterocycles. The presence of two stereocenters at the 3 and 4 positions of the piperidine ring gives rise to four possible stereoisomers. The (3S,4S) configuration, also referred to as the cis-isomer, is of particular interest in the context of Tofacitinib synthesis.

Key Properties

| Property | Value | Source |

| CAS Number | 1354621-59-2 | [3] |

| Molecular Formula | C₁₄H₂₂N₂ | [3] |

| Molecular Weight | 218.34 g/mol | [3] |

| Appearance | Typically a solid | [4] |

| InChI Key | NVKDDQBZODSEIN-GXTWGEPZSA-N | [3] |

| SMILES | C[C@H]1CCN(C[C@H]1NC)CC2=CC=CC=C2 | [3] |

Structural Representation

Caption: Chemical structure of this compound.

Stereoselective Synthesis

The synthesis of enantiomerically pure this compound is a critical step in the overall synthesis of Tofacitinib. The primary strategy involves the stereoselective reductive amination of a prochiral ketone precursor. The following protocol is a representative method adapted from the synthesis of the (3R,4R)-enantiomer and illustrates the key chemical transformations.

Synthetic Workflow Diagram

Caption: General synthetic workflow for obtaining the target stereoisomer.

Detailed Experimental Protocol (Representative)

Objective: To synthesize this compound via reductive amination and chiral resolution.

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Methylamine solution

-

Titanium (IV) chloride (TiCl₄)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Toluene

-

Triethylamine (NEt₃)

-

Glacial acetic acid

-

Di-p-toluoyl-L-tartaric acid

-

Methanol

-

Sodium hydroxide solution

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

Procedure:

-

Imine Formation:

-

To a solution of 1-benzyl-4-methylpiperidin-3-one (1 equivalent) in toluene, add triethylamine (1.5 equivalents).

-

Cool the mixture to 0-5 °C and slowly add titanium (IV) chloride (1 equivalent).

-

To this mixture, add a solution of methylamine (1.2 equivalents) while maintaining the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 4-6 hours until imine formation is complete, as monitored by TLC or LC-MS.

-

-

Reduction:

-

Cool the reaction mixture to 0-5 °C.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) in portions, followed by the addition of glacial acetic acid (2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Isolation of Racemic Mixture:

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic mixture of cis- and trans-1-benzyl-N,4-dimethylpiperidin-3-amine.

-

-

Chiral Resolution:

-

Dissolve the crude racemic mixture in methanol.

-

In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (0.5 equivalents) in methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

The diastereomeric salt of the (3S,4S)-isomer will preferentially precipitate.

-

Stir the resulting slurry at room temperature for 4-6 hours, then cool to 0-5 °C for 2 hours to maximize precipitation.

-

Collect the solid by filtration and wash with cold methanol.

-

-

Liberation of the Free Base:

-

Suspend the diastereomeric salt in a mixture of dichloromethane and water.

-

Basify the mixture with a 2M sodium hydroxide solution to a pH > 12.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analytical Characterization and Quality Control

Ensuring the stereochemical purity of this compound is critical. A robust analytical workflow is essential for quality control in a pharmaceutical manufacturing setting.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral intermediates. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of piperidine derivatives.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | Chiralpak® IA or equivalent amylose-based CSP |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for C₁₄H₂₂N₂ is approximately m/z 219.18.

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation. The proton NMR spectrum will show characteristic signals for the benzyl group, the piperidine ring protons, and the two methyl groups. The coupling constants and chemical shifts of the protons at the chiral centers (C3 and C4) can provide information about their relative stereochemistry (cis or trans).

Analytical Workflow

Caption: A typical analytical workflow for the quality control of the chiral intermediate.

Role in Tofacitinib Synthesis and as a Potential Impurity

This compound serves as a key precursor to the core piperidine structure of Tofacitinib. The benzyl group acts as a protecting group for the piperidine nitrogen and is typically removed in a later synthetic step, often via catalytic hydrogenation, before coupling with the pyrrolo[2,3-d]pyrimidine moiety of Tofacitinib.

The formation of other stereoisomers, such as the (3R,4R), (3S,4R), and (3R,4S) isomers, during the synthesis can lead to impurities in the final API if not adequately controlled and removed. The presence of these diastereomeric and enantiomeric impurities can impact the safety and efficacy profile of the drug. Therefore, the stereoselective synthesis and rigorous purification of this compound are of utmost importance.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on available data for similar compounds, it may be harmful if swallowed. Refer to the Safety Data Sheet (SDS) for complete handling and safety information.

Conclusion

This compound is a fundamentally important chiral intermediate in the synthesis of Tofacitinib. This guide has provided a detailed overview of its properties, a representative stereoselective synthesis protocol, and a robust analytical workflow for its characterization. A thorough understanding and meticulous control of the synthesis and purification of this compound are essential for ensuring the quality, safety, and efficacy of the final Tofacitinib drug product. The methodologies and insights presented herein are intended to support researchers and drug development professionals in the production of this critical pharmaceutical.

References

An In-depth Technical Guide on (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Synthesis, Characterization, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine core, adorned with specific stereocenters, makes it a crucial building block in the synthesis of complex molecular architectures. The precise arrangement of its substituents in a cis-configuration is paramount to its utility, particularly as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases[1][2][3]. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its stereoselective synthesis, analytical characterization, and its pivotal role in pharmaceutical manufacturing.

Chemical Properties and Stereochemistry

The unequivocal identification of this compound is secured by its IUPAC name: This compound [4]. Its molecular structure and key identifiers are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound[4] |

| Synonyms | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine[4] |

| CAS Number | 1354621-59-2[4][5] |

| Molecular Formula | C₁₄H₂₂N₂[4][6] |

| Molecular Weight | 218.34 g/mol [4][5] |

The stereochemistry of this molecule, specifically the (3S,4S) configuration, dictates a cis relationship between the methyl group at the C4 position and the amine group at the C3 position of the piperidine ring. This spatial arrangement is a critical determinant of its reactivity and its ability to form the desired stereoisomer in subsequent reactions, such as the synthesis of Tofacitinib. The presence of other stereoisomers, such as the trans-(3R,4S) or the cis-(3R,4R) diastereomers, would be considered impurities in this context[2][7][].

Stereoselective Synthesis

The synthesis of this compound in high stereochemical purity is a key challenge. While specific proprietary methods may vary, a plausible and commonly employed strategy involves a stereoselective reductive amination. The following protocol is a representative example, constructed from established chemical principles and drawing parallels from the synthesis of related stereoisomers[3][9].

Experimental Protocol: Stereoselective Reductive Amination

Objective: To synthesize this compound from a suitable ketone precursor.

Step 1: Imine Formation

-

To a solution of (S)-1-benzyl-4-methylpiperidin-3-one (1.0 eq) in an anhydrous solvent such as toluene or dichloromethane at 35°C, add a solution of methylamine (1.2 eq)[3].

-

A dehydrating agent, such as titanium(IV) chloride (TiCl₄) and triethylamine (NEt₃), can be used to facilitate the formation of the corresponding imine[3].

-

The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to confirm the consumption of the starting ketone.

Causality: The formation of the imine is a crucial step that sets the stage for the introduction of the second stereocenter. The choice of a chiral starting ketone is essential for controlling the stereochemistry at the C4 position.

Step 2: Diastereoselective Reduction

-

Once imine formation is complete, the reaction mixture is cooled to a lower temperature (e.g., 0°C or -78°C) to enhance stereoselectivity.

-

A reducing agent is then added. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a preferred choice for reductive aminations due to its mildness and selectivity[3].

-

The reducing agent will preferentially attack one face of the imine, leading to the desired (3S,4S) diastereomer. The stereochemical outcome is directed by the existing stereocenter at the C4 position.

-

The reaction is stirred until completion, as monitored by TLC or LC-MS.

Causality: The diastereoselectivity of the reduction is governed by steric hindrance. The bulky benzyl group on the nitrogen and the methyl group at C4 will direct the hydride attack to the less hindered face of the imine, yielding the cis product.

Step 3: Work-up and Purification

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate or water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to isolate the this compound.

Self-Validation: The purity and stereochemical integrity of the final product must be confirmed by the analytical methods described in the following section.

Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and stereochemical configuration of the synthesized compound.

| Analytical Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the benzyl group (aromatic protons), the N-methyl and C4-methyl groups (aliphatic singlets or doublets), and the piperidine ring protons. The coupling constants between the protons at C3 and C4 can help to confirm the cis stereochemistry. |

| ¹³C NMR | The carbon NMR spectrum should display the correct number of signals corresponding to the 14 carbon atoms in the molecule, with chemical shifts indicative of the different carbon environments (aromatic, aliphatic, etc.). |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) at m/z corresponding to the molecular weight of the compound (218.34 g/mol ), confirming its elemental composition. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C-N stretching. |

| Chiral High-Performance Liquid Chromatography (HPLC) | This is the most critical technique for determining the enantiomeric and diastereomeric purity. Using a suitable chiral stationary phase, the (3S,4S) isomer can be separated from other potential stereoisomers, allowing for accurate quantification of its purity. |

Application in Drug Development: The Tofacitinib Case

This compound is a pivotal intermediate in the synthesis of Tofacitinib[1][2][3]. The synthesis of Tofacitinib involves the coupling of this piperidine derivative with a pyrrolo[2,3-d]pyrimidine core.

Diagram of the Role of this compound in Tofacitinib Synthesis:

Caption: Synthetic pathway from the piperidine intermediate to Tofacitinib.

The benzyl group on the piperidine nitrogen serves as a protecting group during the initial synthetic steps. It is subsequently removed (debenzylation) to allow for the coupling reaction with the pyrimidine core. The stereochemistry of the piperidine intermediate directly translates to the stereochemistry of the final Tofacitinib molecule. Therefore, starting with a highly pure (3S,4S) isomer is non-negotiable for ensuring the efficacy and safety of the final drug product. Any isomeric impurities could potentially lead to off-target effects or reduced therapeutic activity.

Conclusion

This compound is more than just a chemical compound; it is a testament to the importance of stereochemistry in modern drug development. Its synthesis requires a carefully controlled, stereoselective approach, and its characterization demands a suite of sophisticated analytical techniques. As a key building block for the JAK inhibitor Tofacitinib, it exemplifies the critical link between fundamental organic chemistry and the production of life-changing pharmaceuticals. The methodologies and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for working with this important molecule.

References

- 1. GSRS [precision.fda.gov]

- 2. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 5. EP3927689A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 6. cphi-online.com [cphi-online.com]

- 7. This compound | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 73357466 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stereoisomerism of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Introduction: The Critical Role of Stereoisomerism in Modern Drug Development

In the landscape of contemporary pharmaceutical research and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a paramount consideration. The biological systems with which drugs interact are inherently chiral, comprising proteins, enzymes, and receptors that exhibit a high degree of stereoselectivity. Consequently, different stereoisomers of a chiral drug can elicit vastly different pharmacological and toxicological responses.[1][2] This principle underscores the necessity for the stereoselective synthesis and rigorous stereochemical characterization of drug candidates and their intermediates.[3][4] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. The stereochemical configuration of substituents on the piperidine ring significantly influences the molecule's conformation and, therefore, its binding affinity and activity at its biological target. This guide provides a comprehensive technical overview of the stereoisomerism of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key chiral intermediate in the synthesis of pharmacologically active compounds.

Stereochemical Complexity of 1-Benzyl-N,4-dimethylpiperidin-3-amine

The molecule 1-Benzyl-N,4-dimethylpiperidin-3-amine possesses two chiral centers at the C3 and C4 positions of the piperidine ring. This gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers. These are the cis isomers, (3S,4S) and (3R,4R), and the trans isomers, (3S,4R) and (3R,4S).

The relative orientation of the methyl group at C4 and the dimethylamino group at C3 determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides). The absolute configuration at each chiral center is designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This guide will focus specifically on the (3S,4S) stereoisomer, a crucial building block in the synthesis of specific Janus kinase (JAK) inhibitors.[5][6]

References

- 1. US20160297825A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 4. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. synthinkchemicals.com [synthinkchemicals.com]

Commercial Availability and Technical Guide for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its primary and most well-documented application is as a crucial intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis.[1] This guide provides an in-depth overview of the commercial availability of this compound, its chemical properties, established synthetic routes, and potential areas for future research and application.

Chemical Properties and Stereoisomers

The specific stereochemistry of this compound is critical for its use in the asymmetric synthesis of Tofacitinib. The molecule possesses two chiral centers at the 3 and 4 positions of the piperidine ring. Consequently, several stereoisomers exist, including (3R,4R), (3S,4R), and (3R,4S) configurations. For its primary application, the (3S,4S) and the corresponding (3R,4R) enantiomer (which is also a key intermediate in some synthetic routes to Tofacitinib) are the most relevant. The compound is often supplied as a free base or as a dihydrochloride salt to improve its stability and handling.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1354621-59-2 |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

| Appearance | Typically a solid |

| Purity | Commercially available in purities of 97% or higher |

Commercial Availability

This compound and its various forms are available from a range of chemical suppliers catering to the research and pharmaceutical development markets. The compound is typically offered in quantities ranging from milligrams to kilograms. Below is a comparative overview of some suppliers. Pricing is subject to change and should be confirmed with the respective vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| CymitQuimica | This compound | 1354621-59-2 | 97% | 100mg, 250mg, 500mg, 1g, 5g, 10g, 25g[2] |

| Sigma-Aldrich | This compound | 1354621-59-2 | - | Available through their AldrichCPR line for early discovery research[3] |

| Pharmaffiliates | This compound Dihydrochloride | 1354486-07-9 | - | Inquiry required[4] |

| BLD Pharm | This compound dihydrochloride | 1354486-07-9 | - | Inquiry required |

| Chengdu D-Innovation Pharmaceutical Co Ltd | This compound Dihydrochloride | - | >98% | Inquiry required[5] |

It is important for researchers to request a certificate of analysis (CoA) from the supplier to confirm the identity, purity, and stereochemical integrity of the purchased material.[6]

Synthetic Methodologies

The synthesis of this compound is a critical aspect of its utility. The primary challenge lies in controlling the stereochemistry at the C3 and C4 positions of the piperidine ring. Two main strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.

Synthesis of Racemic (cis)-1-Benzyl-N,4-dimethylpiperidin-3-amine

A common route to the racemic cis-diastereomer involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one. This method is efficient for producing the core piperidine structure, which can then be subjected to chiral resolution.

Diagram 1: General workflow for the synthesis of racemic 1-Benzyl-N,4-dimethylpiperidin-3-amine.

Chiral Resolution using Tartaric Acid Derivatives

The most established method for obtaining the desired (3S,4S) enantiomer is through the chiral resolution of the racemic mixture. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, most commonly a derivative of tartaric acid such as di-p-toluoyl-L-tartaric acid (L-DTTA).[7] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution of (±)-cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

-

Rationale: This protocol leverages the principle of diastereomeric salt formation. The chiral resolving agent, L-DTTA, reacts with both enantiomers of the racemic amine to form two diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation.

-

Procedure:

-

Dissolve the racemic (±)-cis-1-Benzyl-N,4-dimethylpiperidin-3-amine in a suitable solvent, such as ethanol or a mixture of ethanol and water.[8]

-

Add a stoichiometric amount of di-p-toluoyl-L-tartaric acid (L-DTTA) to the solution.[7]

-

Heat the mixture to ensure complete dissolution, and then allow it to cool slowly to room temperature.

-

The less soluble diastereomeric salt, the (3R,4R)-amine-L-DTTA salt, will precipitate out of the solution.

-

Isolate the precipitated salt by filtration and wash with a cold solvent.

-

The desired (3S,4S)-amine remains in the mother liquor.

-

To isolate the free (3S,4S)-amine, the mother liquor is concentrated, and the amine is liberated by treatment with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

-

The (3R,4R)-amine can be recovered from the precipitated salt by a similar basification and extraction procedure.

-

Diagram 2: Workflow for the chiral resolution of racemic cis-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Asymmetric Synthesis

While chiral resolution is a widely used method, asymmetric synthesis offers a more direct route to the desired enantiomer, potentially reducing the number of steps and improving overall yield. Several patents describe asymmetric approaches, often starting from chiral precursors or employing chiral catalysts. For instance, one patented method involves the N-acylation of 3-amino-4-methyl pyridine, followed by quaternization, partial reduction, hydrolysis, and then a stereoselective reductive amination.[9]

Applications in Drug Discovery and Development

Primary Application: Tofacitinib Synthesis

The principal application of this compound is as a key building block in the synthesis of Tofacitinib. In this synthesis, the chiral amine is coupled with a pyrimidine derivative, followed by debenzylation and subsequent functionalization to yield the final active pharmaceutical ingredient (API). The precise stereochemistry of the piperidine intermediate is essential for the biological activity of Tofacitinib.

Diagram 3: Role of this compound in the synthesis of Tofacitinib.

Potential for Neurological Research

While the primary focus has been on its role as a pharmaceutical intermediate, the piperidine scaffold is a well-established pharmacophore in central nervous system (CNS) drug discovery.[10] Substituted piperidines are known to interact with a variety of neurological targets. Although specific research on the neuromodulatory effects of this compound is limited, related N-benzylpiperidine derivatives have been investigated for their potential as psychoactive agents and for their effects on neurotransmitter systems.[11] For instance, N-benzyl-N',N''-dimethylguanidine has been shown to have adrenergic neurone blocking effects.[12] Given the structural similarities, this compound and its analogs could be interesting candidates for screening in neurological and psychiatric drug discovery programs. This remains an underexplored area of research with potential for novel therapeutic applications.

Conclusion

This compound is a commercially available and synthetically accessible chiral building block with a critical role in the pharmaceutical industry, particularly in the manufacture of Tofacitinib. Its synthesis, primarily through chiral resolution of the racemic cis-diastereomer, is well-documented in scientific literature and patents. While its current application is largely confined to its role as an intermediate, the inherent properties of the substituted piperidine scaffold suggest potential for broader applications in medicinal chemistry, particularly in the field of neuroscience. This guide provides a foundational understanding for researchers and drug development professionals working with this important molecule.

References

- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1354621-59-2 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. cphi-online.com [cphi-online.com]

- 6. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [sigmaaldrich.com]

- 7. EP3539965B1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 8. WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors - Google Patents [patents.google.com]

- 9. "An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 [quickcompany.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Chronic Behavioral and Neurochemical Effects of Four Novel N-Benzyl-2-phenylethylamine Derivatives Recently Identified as “Psychoactive” in Adult Zebrafish Screens › SPbU Researchers Portal [pureportal.spbu.ru]

- 12. Adrenergic neurone blockade and other acute effects caused by n-benzyl-n'n”-dimethylguanidine and its ortho-chloro derivative - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Key Intermediate in Modern Drug Discovery

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its saturated, three-dimensional structure provides an excellent framework for orienting functional groups in precise spatial arrangements, enabling high-affinity interactions with biological targets.[3] This structural motif is integral to drugs spanning numerous therapeutic areas, including oncology, central nervous system disorders, and infectious diseases.[2][4] The versatility of the piperidine core allows for fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

This guide focuses on a specific, stereochemically defined derivative: (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine . While not an end-product therapeutic itself, this molecule is a crucial chiral building block, particularly noted for its role as an intermediate in the synthesis of complex pharmaceutical agents.[5] Its defined stereochemistry at the C3 and C4 positions is paramount, as biological systems are exquisitely sensitive to the three-dimensional shape of molecules.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 1354621-59-2 | [6] |

| Molecular Formula | C₁₄H₂₂N₂ | [7] |

| Molecular Weight | 218.34 g/mol | [7] |

| Form | Solid | |

| InChI Key | NVKDDQBZODSEIN-GXTWGEPZSA-N |

Context in Pharmaceutical Synthesis: An Intermediate for Janus Kinase (JAK) Inhibitors

The primary significance of this compound and its related stereoisomers lies in their application as intermediates in the synthesis of Janus kinase (JAK) inhibitors.[5][8] Specifically, the (3R,4R) stereoisomer is a known precursor to Tofacitinib, a prominent medication used to treat autoimmune diseases like rheumatoid arthritis.[5] This connection underscores the importance of the 3-amino-4-methylpiperidine core in targeting specific enzyme families. JAK inhibitors are a class of targeted therapies that modulate the signaling of cytokines involved in inflammation and immune responses. The precise geometry of the piperidine intermediate is critical for the final drug's ability to fit into the ATP-binding pocket of the JAK enzyme.

Stereoselective Synthetic Strategies

Reductive Amination of a Chiral Ketone Precursor

A common and effective method involves the diastereoselective reductive amination of a corresponding N-benzyl-4-methylpiperidin-3-one. The stereochemical outcome is directed by the choice of reducing agent and reaction conditions.

A plausible synthetic workflow is outlined below:

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (3R,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | 1638499-31-6 [chemicalbook.com]

The Strategic Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Cornerstone in the Development of Tofacitinib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: From Building Block to Breakthrough

The narrative of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is intrinsically linked to the development of Tofacitinib, a pivotal Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases like rheumatoid arthritis.[][2] This technical guide delves into the discovery of this crucial synthetic intermediate, not as a serendipitous finding, but as a product of strategic molecular design and process optimization. The journey to an efficient and stereoselective synthesis of this specific piperidine derivative showcases the convergence of medicinal chemistry and process development, a critical aspect of modern pharmaceutical science. This guide will provide an in-depth analysis of the synthetic strategies, the rationale behind the chosen methodologies, and the analytical characterization that underpins its role as a key building block.

The Genesis: A Scaffold for Kinase Inhibition

The discovery of this compound is a tale of retrosynthesis. The core structure of Tofacitinib features a chiral 3,4-disubstituted piperidine ring, a privileged scaffold in medicinal chemistry known for its favorable pharmacokinetic properties.[3] The specific stereochemistry of the methyl and amino groups at the 3 and 4 positions of the piperidine ring is crucial for the drug's potent and selective inhibition of JAK3. Consequently, the challenge for chemists at Pfizer and other research institutions was to develop a scalable and stereocontrolled synthesis of this key intermediate.

The initial focus was on constructing the cis-relationship between the methyl group at the 4-position and the amino group at the 3-position. The benzyl group on the piperidine nitrogen serves as a protecting group and can be readily removed in the later stages of the Tofacitinib synthesis. The N-methyl group on the exocyclic amine is a key feature of the final drug.

Comparative Analysis of Synthetic Strategies

Several synthetic routes have been developed to produce this compound, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as scalability, cost of starting materials, and the desired optical purity.

Route A: From 3-Amino-4-methylpyridine

One of the early and widely adopted strategies commences with the readily available and inexpensive 3-amino-4-methylpyridine.[4] This approach involves a sequence of reactions to introduce the desired stereochemistry and functional groups.

Caption: Synthetic pathway starting from 3-amino-4-methylpyridine.

This route's key challenge lies in the stereoselective reduction of the pyridinium ring and the subsequent chiral resolution to isolate the desired (3S,4S)-enantiomer. While effective, chiral resolution can be inefficient, as it discards the unwanted enantiomer.

Route B: Asymmetric Hydrogenation

To circumvent the limitations of chiral resolution, asymmetric hydrogenation approaches were developed. These methods introduce chirality early in the synthesis, leading to a more atom-economical process. A common strategy involves the asymmetric hydrogenation of a tetrasubstituted fluoroalkene precursor.[5][6]

Caption: Asymmetric hydrogenation approach for stereoselective synthesis.

The success of this route hinges on the selection of a highly efficient and selective chiral catalyst. Rhodium complexes with chiral phosphine ligands have proven to be particularly effective. This method offers high enantioselectivity, often exceeding 99% ee, and is amenable to large-scale production.[5]

Route C: From 4-Picoline

Another approach utilizes the readily available starting material, 4-picoline.[3] This route involves the construction of the piperidine ring and subsequent functionalization.

Caption: Synthetic pathway originating from 4-picoline.

A key step in this route is the regioselective opening of the epoxide intermediate with methylamine to establish the desired 3-amino-4-hydroxy-piperidine precursor. Subsequent steps would then lead to the target molecule.

Detailed Experimental Protocols

The following protocols are illustrative examples based on methodologies described in the patent literature. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol: Synthesis via Reductive Amination (Illustrative)

Step 1: N-Benzylation of 3-amino-4-methylpiperidine derivative

A solution of a suitable 3-amino-4-methylpiperidine precursor (1.0 eq) in a suitable solvent such as dichloromethane is treated with benzaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

Step 2: N-Methylation

The crude product from the previous step is dissolved in a suitable solvent like methanol. Formaldehyde (37% aqueous solution, 2.0 eq) is added, followed by a reducing agent such as sodium cyanoborohydride (1.5 eq). The pH is adjusted to ~6 with acetic acid. The reaction is stirred at room temperature until completion.

Step 3: Work-up and Purification

The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Data |

| ¹H NMR | Characteristic peaks for the benzyl, piperidine, and methyl protons. The coupling constants of the piperidine ring protons can confirm the cis-stereochemistry. |

| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is observed at m/z corresponding to the molecular weight of the compound. |

| Chiral HPLC | A single enantiomeric peak is observed, confirming the high optical purity of the product. |

Table 1: Key Analytical Data for this compound

Conclusion and Future Perspectives

The "discovery" of this compound is a testament to the enabling power of synthetic chemistry in drug development. Its development was not an isolated event but a critical step in the broader program to bring Tofacitinib to patients. The evolution of its synthesis from methods requiring chiral resolution to highly efficient asymmetric catalytic processes highlights the continuous drive for greener and more economical manufacturing in the pharmaceutical industry. Future research in this area may focus on developing even more streamlined and sustainable synthetic routes, potentially utilizing biocatalysis or flow chemistry to further enhance efficiency and reduce environmental impact.

References

An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereoisomeric Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemical configuration of a molecule is of paramount importance. Chiral molecules can exhibit vastly different pharmacological and toxicological profiles between their enantiomeric forms. The compound (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride is a notable example of a chiral intermediate whose stereoisomer, the (3R,4R) enantiomer, is a key building block in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1] Consequently, the (3S,4S) enantiomer is primarily recognized as a critical process-related impurity that must be diligently monitored and controlled during drug manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the properties, synthesis, and analysis of this compound hydrochloride, offering valuable insights for researchers and professionals in pharmaceutical development and quality control.

Physicochemical and Structural Properties

The hydrochloride salt of this compound is typically a white to off-white solid.[2] The presence of the hydrochloride salt enhances its solubility in aqueous media compared to its free base form.

Chemical Structure and Identification

-

IUPAC Name: this compound hydrochloride

-

Stereochemistry: The 'cis' configuration of the methyl group at position 4 and the methylamino group at position 3 is a defining structural feature.

-

CAS Numbers:

-

Molecular Formula: C₁₄H₂₃ClN₂ (for the monohydrochloride)

-

Molecular Weight: 254.8 g/mol (for the monohydrochloride)

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula (Dihydrochloride) | C₁₄H₂₄Cl₂N₂ | [9] |

| Molecular Weight (Dihydrochloride) | 291.26 g/mol | [9] |

| Appearance | White to off-white solid | [2] |

| Solubility (general) | More soluble in water than the free base | |

| Storage Conditions | Store at room temperature or under inert gas at 2-8°C | [2][10] |

Synthesis and Stereochemical Control

The synthesis of this compound hydrochloride can be achieved through chiral synthesis routes or by the resolution of a racemic mixture.[] The synthetic pathway often mirrors that of its (3R,4R) counterpart, with the key difference being the selection of chiral starting materials or resolving agents. Below is a representative synthetic approach, analogous to the synthesis of the (3R,4R) enantiomer, which is well-documented due to its role in Tofacitinib production.

Representative Synthetic Pathway

The synthesis generally involves the reductive amination of a suitably protected piperidone precursor.

Caption: A generalized synthetic workflow for obtaining the target compound.

Detailed Experimental Protocol (Adapted from (3R,4R) Synthesis)

This protocol is based on established methods for the synthesis of the (3R,4R) enantiomer and is presented here as a plausible method for obtaining the (3S,4S) enantiomer, likely requiring different chiral resolution conditions.[1][11]

-

Reductive Amination of 1-benzyl-4-methyl-3-ketone piperidine:

-

To a solution of 1-benzyl-4-methyl-3-ketone piperidine in a suitable solvent (e.g., toluene or dichloromethane), add a solution of methylamine.

-

A catalyst such as TiCl₄ and a base like triethylamine (NEt₃) can be used to facilitate imine formation.

-

The reaction is then subjected to a reducing agent, for instance, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the racemic cis-1-benzyl-N,4-dimethylpiperidin-3-amine.

-

The reaction progress should be monitored by a suitable analytical technique like HPLC until the starting material is consumed.[11]

-

-

Chiral Resolution:

-

The resulting racemic mixture is then resolved using a chiral acid. For the (3R,4R) enantiomer, dibenzoyl-L-tartaric acid is often used. For the (3S,4S) enantiomer, a different chiral resolving agent, such as a derivative of D-tartaric acid, would be required.

-

The diastereomeric salt of the desired (3S,4S) enantiomer is selectively crystallized from a suitable solvent system.

-

-

Liberation of the Free Base and Salt Formation:

-

The purified diastereomeric salt is treated with a base to liberate the free this compound.

-

The free base is then dissolved in a solvent like ethanol or isopropanol.

-

A solution of hydrochloric acid (e.g., 2M HCl in ethanol) is added dropwise to precipitate the hydrochloride salt.[11]

-

The resulting solid is collected by filtration, washed, and dried under vacuum to yield the final product.

-

Role in Pharmaceutical Manufacturing: A Tofacitinib-Related Impurity

The primary relevance of this compound hydrochloride in the pharmaceutical industry is as a stereoisomeric impurity of a key intermediate in the synthesis of Tofacitinib.[] As regulatory bodies demand stringent control over impurities, particularly those that are structurally similar to the API or its intermediates, the detection and quantification of this compound are critical aspects of quality control in Tofacitinib manufacturing.

Caption: The relationship between the key intermediate and its stereoisomeric impurity in the context of Tofacitinib synthesis.

Analytical Methodologies

The analysis of this compound hydrochloride, especially in the context of it being a Tofacitinib impurity, necessitates high-resolution analytical techniques. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

HPLC Method for Impurity Profiling (Illustrative)

While a specific pharmacopeial method for this compound is not detailed, a stability-indicating HPLC method for Tofacitinib and its related substances provides a strong foundation for an analytical approach.[12]

-

Column: A reverse-phase column, such as a Waters XBridge BEH Shield RP18 (4.6 mm x 150 mm, 2.5 µm), is suitable for separating polar compounds and their impurities.[13]

-

Mobile Phase: A gradient elution is typically employed.

-

Detection: UV detection, typically in the range of 280 nm, is effective for this molecule due to the presence of the benzyl chromophore.[13]

-

Flow Rate: A typical flow rate would be around 0.8 to 1.0 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 45°C) is crucial for reproducible retention times.[13]

Expected Spectroscopic Data

While specific spectra for the (3S,4S)-hydrochloride salt are not publicly available, the expected features can be predicted:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group, the protons on the piperidine ring, the N-methyl and 4-methyl groups, and the benzylic methylene protons. The coupling constants of the protons at positions 3 and 4 would be indicative of their 'cis' relationship.

-

¹³C NMR: The spectrum would display distinct signals for all 14 carbon atoms, including those in the benzyl group and the piperidine ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₄H₂₂N₂) at m/z 218.18.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound hydrochloride.

-

Hazard Classification: The free base is classified as Acute Toxicity, Oral, Category 4, with the hazard statement H302: Harmful if swallowed. The GHS pictogram is GHS07 (exclamation mark).

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Handling: Handle in a well-ventilated area. Avoid dust formation and breathing dust, vapors, mist, or gas.[14]

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air.

-

In Case of Skin Contact: Wash off with soap and plenty of water.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[14]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperatures vary, with some sources suggesting room temperature and others 2-8°C under an inert atmosphere.[2][10]

Conclusion

This compound hydrochloride is a chiral compound of significant interest to the pharmaceutical industry, primarily due to its relationship with the API Tofacitinib. While not a therapeutic agent itself, its role as a process-related impurity underscores the critical need for robust synthetic control and sensitive analytical methods. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, its contextual importance, and methodologies for its analysis and safe handling. For researchers and professionals in drug development, a thorough understanding of such impurities is fundamental to ensuring the quality, safety, and regulatory compliance of life-saving medicines.

References

- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 2. This compound hydrochloride CAS#: 477600-68-3 [amp.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 1354486-07-9 Cas No. | this compound dihydrochloride | Apollo [store.apolloscientific.co.uk]

- 7. This compound Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1354621-59-2 [sigmaaldrich.com]

- 8. This compound | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cphi-online.com [cphi-online.com]

- 10. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS#: 1062580-52-2 [m.chemicalbook.com]

- 11. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 14. capotchem.cn [capotchem.cn]

Methodological & Application

Protocol for the Stereoselective Synthesis of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine

An Application Note for Drug Development Professionals

Abstract

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical chiral intermediate, notably utilized in the synthesis of Janus kinase (JAK) inhibitors such as Tofacitinib.[1][2] The stereochemical integrity of this molecule is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a detailed, field-proven protocol for the stereoselective synthesis of the title compound, emphasizing chemical causality, robust process control, and comprehensive analytical validation. The methodology leverages a diastereomeric resolution strategy to ensure high optical purity, followed by a key reduction step. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.

Introduction and Synthetic Strategy

The synthesis of complex chiral molecules like this compound presents a significant challenge: the precise control of stereochemistry at multiple chiral centers.[][4] A failure to control this aspect results in isomeric impurities that are difficult to separate and can have different pharmacological profiles.

The strategy outlined herein addresses this challenge through a robust and scalable sequence. The core of this approach is a classical chiral resolution. We begin with a racemic precursor, which is resolved using a chiral resolving agent to isolate the desired stereoisomer as a diastereomeric salt. This salt is then treated to liberate the enantiomerically pure intermediate, which is subsequently converted to the final product. This method is advantageous as it introduces stereochemical control at a predictable stage and consistently delivers high optical purity.[1][5]

The overall synthetic workflow is depicted below.

Diagram 1: Overall Synthetic Workflow.

Materials and Reagents

Proper execution of this protocol requires high-purity reagents. The following table lists the necessary materials.

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier (Example) |

| Racemic Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Commercially Available | C₁₅H₂₂N₂O₂ | 262.35 | Sigma-Aldrich, etc. |

| Dibenzoyl-L-tartaric acid (DBTA) | 2743-38-6 | C₁₈H₁₄O₈ | 358.30 | Sigma-Aldrich |

| Isopropanol (IPA) | 67-63-0 | C₃H₈O | 60.10 | Fisher Scientific |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | VWR |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | VWR |

| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | LiAlH₄ | 37.95 | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Acros Organics |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | Fisher Scientific |

| Hydrochloric Acid (HCl) in Ethanol | 64-17-5 | C₂H₅OH·HCl | Varies | Sigma-Aldrich |

Detailed Experimental Protocol

Safety Precaution: This protocol involves hazardous materials, including flammable solvents and a highly reactive reducing agent (LiAlH₄). All steps must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Chiral Resolution of Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate